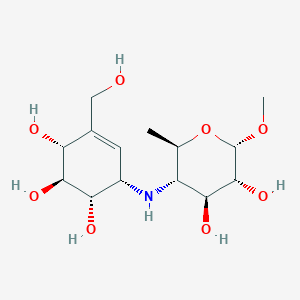

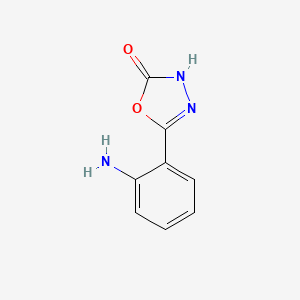

(-)-cis-anti-N2-BPDE-dG

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-cis-anti-N2-BPDE-dG, commonly referred to as BPDE-dG, is a compound that is used in scientific research. It is a synthetic derivative of the naturally occurring DNA adduct, N2-BPDE-dG, which is formed by the reaction of DNA with the environmental pollutant benzo[a]pyrene (BaP). BPDE-dG is used in research to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (-)-cis-anti-N2-BPDE-dG involves the coupling of (-)-cis-anti-BPDE with dG to form the final product. The synthesis pathway involves protection and deprotection of functional groups, as well as coupling reactions.

Starting Materials

(-)-cis-anti-BPDE, dG, Protecting reagents (e.g. TBDMS-Cl, TMS-Cl), Coupling reagents (e.g. DCC, DIC)

Reaction

Protection of dG: dG is protected using TBDMS-Cl or TMS-Cl to form TBDMS-dG or TMS-dG, respectively., Coupling of (-)-cis-anti-BPDE with dG: The protected dG is coupled with (-)-cis-anti-BPDE using a coupling reagent such as DCC or DIC to form the final product, (-)-cis-anti-N2-BPDE-dG., Deprotection of dG: The protecting group on dG is removed using an appropriate deprotection reagent to obtain the final product.

Aplicaciones Científicas De Investigación

BPDE-dG has been used in a variety of scientific research applications. It has been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. It has also been used to study the effects of environmental pollutants on DNA and the possible carcinogenic effects of these pollutants.

Mecanismo De Acción

BPDE-dG is a DNA adduct, meaning that it attaches itself to DNA and alters its structure. This alteration can lead to mutations in the DNA, which can lead to changes in gene expression and cell cycle regulation. BPDE-dG can also interfere with the ability of DNA repair proteins to recognize and repair damaged DNA.

Efectos Bioquímicos Y Fisiológicos

BPDE-dG has been linked to a variety of biochemical and physiological effects. It has been shown to cause mutations in DNA, which can lead to changes in gene expression and cell cycle regulation. It has also been shown to interfere with the ability of DNA repair proteins to recognize and repair damaged DNA. In addition, BPDE-dG has been linked to an increased risk of cancer, as well as an increased risk of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using BPDE-dG in laboratory experiments is that it is a synthetic compound, so it is easy to obtain and use in experiments. In addition, it is relatively stable and has a long shelf life. However, one of the main limitations of using BPDE-dG is that it is difficult to measure its concentration accurately, as it is a small molecule and can be easily degraded by heat or light.

Direcciones Futuras

There are many potential future directions for research involving BPDE-dG. These include further research into the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. Additionally, further research could be done into the carcinogenic effects of environmental pollutants, as well as the effects of BPDE-dG on cardiovascular health. Finally, research could be done into the development of methods to more accurately measure the concentration of BPDE-dG in laboratory experiments.

Propiedades

Número CAS |

66113-73-3 |

|---|---|

Nombre del producto |

(-)-cis-anti-N2-BPDE-dG |

Fórmula molecular |

C₃₀H₂₇N₅O₇ |

Peso molecular |

569.56 |

Sinónimos |

[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)